molecular formula C10H7ClO4 B2522786 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid CAS No. 1633931-69-7

3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No. B2522786
CAS RN: 1633931-69-7
M. Wt: 226.61
InChI Key: JVQAFDBYQZAWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C10H7ClO4 and a molecular weight of 226.61 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid” consists of a benzodioxole ring attached to a prop-2-enoic acid group . The benzodioxole ring contains a chlorine atom at the 7th position .

Scientific Research Applications

Anticancer Potential

The compound’s structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies are needed to elucidate its precise mechanisms and optimize its therapeutic potential .

Chemical Synthesis and Catalysis

a. Protodeboronation Reactions: 3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can serve as a substrate in catalytic protodeboronation reactions. These reactions are valuable for synthesizing complex organic molecules, including pharmaceutical intermediates .

Safety and Hazards

The safety information for “3-(7-chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

(E)-3-(7-chloro-1,3-benzodioxol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-7-3-6(1-2-9(12)13)4-8-10(7)15-5-14-8/h1-4H,5H2,(H,12,13)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAFDBYQZAWNY-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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